molecular formula C16H8Cl3NO B1420639 6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160263-24-0

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No. B1420639
M. Wt: 336.6 g/mol
InChI Key: IOKRDTOHSDDZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO and a molecular weight of 336.60 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is characterized by the presence of a quinoline core, which is a nitrogen-containing heterocyclic compound. This core is substituted at the 2-position with a chlorophenyl group and at the 6-position with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” include a molecular weight of 336.60 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Structural and Optical Properties

  • Structural and Optical Analysis : The structural and optical properties of related quinoline derivatives have been a subject of study, highlighting their potential in various applications due to their unique characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic Characterization and Applications

  • Spectroscopic Studies and Applications : Detailed spectroscopic analysis, including FT-IR, NMR, and UV-Vis absorption, of related chlorophenyl quinoline compounds has been conducted, shedding light on their potential applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis Techniques

  • Efficient Synthesis Methods : Innovative synthesis methods for related quinoline compounds have been developed, offering new pathways for creating materials with specific properties (Liu et al., 2009).

Photovoltaic Applications

  • Photovoltaic Properties and Device Fabrication : Investigations into the photovoltaic properties of quinoline derivatives have been conducted, including their application in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

  • Dielectric Properties Analysis : Studies on the dielectric properties of quinoline derivative thin films have revealed insights into their electronic properties, which can inform their use in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Crystal Structure Analysis

  • Crystal Structure and Chlorination Mechanisms : Research on the crystal structures of related compounds has provided valuable information on their molecular arrangements and chlorination mechanisms (Cardellini et al., 1994).

properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKRDTOHSDDZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
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6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
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6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
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Reactant of Route 6
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